Conduritol B

glucocerebrosidase Gaucher disease Parkinson's disease

Generating GBA-deficient cellular or animal models requires a selective, mechanism-based inhibitor. Conduritol B epoxide (CBE) is the established pharmacological standard. - **Mechanism:** Covalent, irreversible inhibition of lysosomal acid β-glucosidase (GBA1, EC 3.2.1.45) via epoxide ring opening (Glu340). - **Potency:** IC₅₀ 4.28-9.49 µM (human GBA); reduces fibroblast GBA activity to 2.2-2.4% at 50 µM. - **Selectivity:** Defined GBA1 vs. GBA2 window - preferred over cyclophellitol for GBA1-specific deficiency models. - **Applications:** Gaucher disease (neuronopathic CNS phenotype), Parkinson's pathway challenge assays (US20250264484A1), enzyme active site titration.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
Cat. No. B8816690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConduritol B
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1=CC(C(C(C1O)O)O)O
InChIInChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H
InChIKeyLRUBQXAKGXQBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conduritol B Epoxide: Irreversible GBA Inhibitor


Conduritol B epoxide (CBE), systematically named DL-1,2-anhydro-myo-inositol (CAS 6090-95-5), is a cyclohexene tetrol epoxide derivative belonging to the conduritol family of cyclitols [1]. CBE functions as a mechanism-based, covalent, irreversible inhibitor of lysosomal acid β-glucosidase (glucocerebrosidase, GBA, EC 3.2.1.45) with a reported Ki of 53 μM and IC₅₀ ranging from 4.28 to 9.49 μM against human GBA . The compound is widely employed as a pharmacological tool to generate cellular and animal models of Gaucher disease (GD) and to investigate the role of GBA deficiency in Parkinson‘s disease pathology [2].

Irreversible covalent probe Mechanism-based GBA inactivation enables sustained enzyme suppression for pulse-chase and turnover studies
Disease-model tool compound Established standard for generating GBA-deficient cellular and animal models of Gaucher disease
Selectivity-context probe Defined selectivity window over GBA2 supports GBA1-specific pathway interrogation

Conduritol B Epoxide: Irreplaceable Selectivity


The conduritol family comprises six diastereoisomers (A through F), each with distinct stereochemical configurations of hydroxyl groups around the cyclohexene ring that dictate divergent biological activities and glycosidase inhibition profiles [1]. Conduritol B epoxide derives specifically from the myo-inositol scaffold and forms a covalent ester bond with the catalytic nucleophile (Glu340 in human GBA) through epoxide ring opening—a mechanism requiring precise spatial alignment that cannot be replicated by non-epoxide conduritols or stereoisomers with alternative hydroxyl orientations [2]. Furthermore, among mechanism-based GBA inhibitors, cyclophellitol (a closer glucose mimic) exhibits equipotent inhibition of both GBA and non-lysosomal GBA2, whereas CBE demonstrates a defined selectivity window that makes it uniquely suited for generating GBA-specific deficiency models [3].

Target (CBE)
Potential Substitute
Interchangeability Risk
CBE (myo-inositol scaffold, epoxide)
Other conduritol diastereomers (A,C,D,E,F)
Stereochemical mismatch prevents covalent Glu340 binding; divergent glycosidase profiles limit direct substitution
CBE (selective GBA1 inactivation)
Cyclophellitol (glucose mimic)
Equally inhibits GBA2; model specificity may shift and GBA-specific deficiency cannot be assumed

Conduritol B Epoxide: Comparative Evidence


CBE vs. Cyclophellitol: GBA Selectivity

Activity-based protein profiling in mice revealed that cyclophellitol inactivates both GBA and GBA2 with equal affinity, rendering it unsuitable for generating GBA-specific deficiency models. In contrast, CBE demonstrates a tight but acceptable selectivity window for GBA over GBA2 in mouse brain, with off-target engagement of GBA2 and lysosomal α-glucosidase occurring only at significantly higher CBE concentrations [1].

CBE vs. Cyclophellitol
Head-to-head
Defined selectivity window for GBA over GBA2 vs. equal inhibition of both targets
Enables GBA-specific model interpretation
In vivo mouse brain ABPP
glucocerebrosidase Gaucher disease Parkinson's disease activity-based protein profiling selectivity

CBE Enantiomers: 1D vs. 1L Activity

Comparative assessment of 1D- and 1L-enantiomers of 1,2-anhydro-myo-inositol (conduritol B epoxide) in glycosidase inhibition assays demonstrated that only the 1D-enantiomer functions as an irreversible inhibitor of sweet almond β-D-glucosidase, while neither isomer inhibits α-D-glucosidase from Bacillus stearothermophilus or β-D-galactosidase from Aspergillus oryzae [1].

CBE Enantiomers
Head-to-head
1D-enantiomer: irreversible β-glucosidase inhibition; 1L-enantiomer: inactive
Enantiomeric identity determines assay potency
Sweet almond β-D-glucosidase assay
enantioselectivity stereochemistry β-glucosidase structure-activity relationship

CBE vs. 3-Deoxy-CBE: Potency Equivalence

In a study evaluating twelve anhydro deoxyinositols synthesized from (+)-epi- and (-)-vibo-quercitols, the compound 1L-1,2-anhydro-1,2,4/3,5-cyclohexanepentol—the 3-deoxy derivative of CBE—was identified as a highly potent and specific glucocerebrosidase inhibitor, with inhibitory activity described as 'almost comparable to the parent compound' conduritol B epoxide [1].

CBE vs. 3-Deoxy-CBE
Cross-study comparable
3-deoxy derivative nearly comparable to CBE as reference inhibitor
CBE serves as benchmark comparator
Qualitative activity description
structure-activity relationship glucocerebrosidase inhibitor design deoxy derivative

Mutant vs. Wild-Type GBA Sensitivity to CBE

Comparative inhibition studies using purified lysosomal β-glucosidase from normal individuals and Ashkenazi-Jewish Gaucher disease type 1 patients demonstrated that the mutant enzyme required approximately 5-fold higher concentrations of conduritol B epoxide to achieve 50% inhibition [1]. The K_i (dissociation constant) for the mutant enzyme was 839 ± 64 μM compared to 166 ± 57 μM for the normal enzyme, while k_max (maximal inactivation rate) values were not significantly different (0.051 ± 0.009 min⁻¹ for normal vs. 0.058 ± 0.016 min⁻¹ for mutant) [2].

Mutant vs. Wild-Type GBA
Head-to-head
K_i: 839 ± 64 μM (mutant) vs. 166 ± 57 μM (normal); ~5× shift
Supports mutant vs. wild-type discrimination
Purified human spleen GBA
Gaucher disease mutant enzyme pharmacological discrimination IC₅₀ Ashkenazi-Jewish

Covalent Irreversible Inhibition Mechanism

X-ray crystallographic analysis of human acid-β-glucosidase covalently bound to conduritol B epoxide at 2.0 Å resolution revealed that CBE forms a covalent ester bond with the catalytic nucleophile Glu340, confirming its mechanism as an active-site-directed, mechanism-based irreversible inhibitor [1]. This covalent binding mode contrasts with the reversible competitive inhibition exhibited by glucose analog inhibitors such as gluconolactone [2].

Covalent Mechanism
Class-level
Covalent ester bond with Glu340; irreversible inhibition confirmed at 2.0 Å
Sustained enzyme suppression after washout
X-ray crystallography of GBA-CBE complex
mechanism-based inhibitor covalent binding active site X-ray crystallography irreversible inhibition

CBE Dose-Response: GBA Inhibition and Substrate Accumulation

Incubation of normal human fibroblasts with conduritol B epoxide produced a dose-dependent decrease in acid β-glucosidase activity. At 50 μM CBE, residual enzyme activity was reduced to 2.2-2.4% of control values [1]. Significant accumulation of glucosylceramide and glucosylsphingosine was observed in cells treated with CBE concentrations exceeding 50 μM, confirming functional substrate accumulation consistent with Gaucher disease cellular pathology [1].

Dose-Response
Supporting evidence
50 μM → 2.2–2.4% residual GBA activity in fibroblasts
Supports reproducible cellular model protocols
Normal human fibroblasts, 4-MU substrate
dose-response fibroblasts glucosylceramide glucosylsphingosine cellular model

Conduritol B Epoxide: Validated Applications


Generation of Gaucher Disease Models

Conduritol B epoxide is the established standard for generating GBA-deficient cell and animal models. In cultured human fibroblasts, 50 μM CBE reduces GBA activity to 2.2-2.4% of control values, producing substrate accumulation that recapitulates Gaucher disease pathology [1]. In mice, CBE treatment (8-12 days) reproduces the CNS phenotype observed in neuronopathic Gaucher disease models, including seizures, tremor, and neuronal degeneration [2]. CBE is preferred over cyclophellitol for GBA-specific models due to its defined selectivity window for GBA over GBA2 [3].

GBA1 and GBA2 Activity Discrimination

Conduritol B epoxide is employed in β-glucosidase activity assays to discriminate between lysosomal acid β-glucosidase (GBA1) and non-lysosomal β-glucosidase (GBA2) activity. CBE selectively inhibits GBA1 at defined concentrations, while GBA2 remains active at lower CBE concentrations. This differential sensitivity enables quantitative assessment of GBA1-specific versus GBA2-specific contributions to total β-glucosidase activity in tissue homogenates and cell lysates .

Parkinson's Disease: Glycosphingolipid Pathway Testing

As documented in US Patent Application US20250264484A1 (Genzyme Corporation, 2025), conduritol B epoxide is utilized as a pharmacological challenge agent to test glycosphingolipid pathway integrity in cells from patients with Parkinson's disease and related disorders [4]. The method involves exposing cells to CBE to challenge the glycosphingolipid pathway, followed by monitoring cellular recovery and restoration of glycosphingolipid flux as a measure of pathway functionality. This diagnostic application leverages CBE‘s irreversible GBA inhibition to reveal latent pathway defects not detectable under basal conditions [4].

Active Site Labeling & Enzyme Turnover Studies

Radiolabeled conduritol B epoxide (synthesized with high specific radioactivity) reacts stoichiometrically with the catalytic site of glucocerebrosidase from both normal human tissues and Gaucher disease patients [5]. This property enables quantitative determination of functional catalytic site concentrations in enzyme preparations and calculation of k_cat values (e.g., 2135 ± 45 min⁻¹ for dodecanoyl-glucosyl ceramide hydrolysis by purified placental GBA) [5]. The covalent, irreversible binding permits pulse-chase experiments to measure GBA synthesis and degradation kinetics in cultured macrophages and fibroblasts [6].

Application
Selection Property
Validation Focus
Gaucher disease model generation
GBA-selective irreversible inhibition
GBA activity ablation and substrate accumulation in model systems
GBA1/GBA2 activity discrimination
Concentration-dependent isoform selectivity
Differential residual activity between GBA1 and GBA2 in tissue homogenates
Glycosphingolipid pathway challenge assays
Irreversible GBA inhibition as pathway stressor
Cellular pathway recovery and flux restoration monitoring
Catalytic site quantification & enzyme turnover
Covalent stoichiometric active-site labeling
k_cat determination and GBA synthesis/degradation kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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